

Torkinib (PP242) Application Notes: Apoptosis Induction Protocols

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Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

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Introduction and Key Properties

Torkinib (PP242) is a potent, selective, and **ATP-competitive inhibitor** of the mammalian target of rapamycin (mTOR). It simultaneously targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), distinguishing it from first-generation rapalogs that primarily inhibit mTORC1 [1] [2]. Its key biochemical properties are summarized below:

Property	Value / Characterization
CAS Number	1092351-67-1 [1]
Molecular Weight	308.34 g/mol [3]
IC ₅₀ (mTOR)	8 nM [3] [1]
IC ₅₀ (mTORC1)	30 nM [1]
IC ₅₀ (mTORC2)	58 nM [1]
Selectivity	>10-fold selective for mTOR over PI3K δ , and >100-fold selective over PI3K $\alpha/\beta/\gamma$ [3]
Primary Action	Induces apoptosis and mitophagy [3]

Experimental Protocols for Apoptosis Induction

Cell Culture and General Treatment Protocol

This foundational protocol is adaptable for various cell-based assays to study PP242-induced apoptosis.

- **1. Reconstitution:** Prepare a **10 mM stock solution** by dissolving PP242 in high-quality, sterile DMSO. Aliquot and store at -20°C or -80°C [1].
- **2. Cell Seeding:** Plate cells in appropriate culture vessels (e.g., 6-well, 96-well plates) at a density that ensures **70-80% confluence** at the time of treatment. Use standard culture medium supplemented with serum.
- **3. Treatment:** Add the predetermined volume of PP242 stock directly to the culture medium to achieve the desired final concentration. **DMSO concentration should be equalized** in all treatment groups, including the vehicle control, and typically kept below 0.1% [4].
- **4. Incubation:** Incubate cells for the required duration (common time points are **24 to 48 hours**) at 37°C in a 5% CO₂ atmosphere [5] [4].
- **5. Harvest and Analysis:** Proceed with downstream assays to quantify apoptosis and related molecular events.

Validated Cell Line Protocols and Efficacious Concentrations

The following table consolidates effective PP242 treatment conditions for inducing apoptosis and signaling inhibition across various cancer cell lines, as reported in the literature.

Table 1: PP242 Apoptosis Induction Protocols Across Cell Lines

Cell Line	Origin	Assay Type	Concentration	Incubation Time	Key Findings / Readout	PMID / Reference
Caki, ACHN, A498	Renal Carcinoma	Apoptosis (Annexin V, PARP cleavage)	2 - 5 µM (with Curcumin)	30 - 48 hours	Synergistic cell death; Bax activation; ↓Mcl-1, ↓Bcl-2 [5]	-

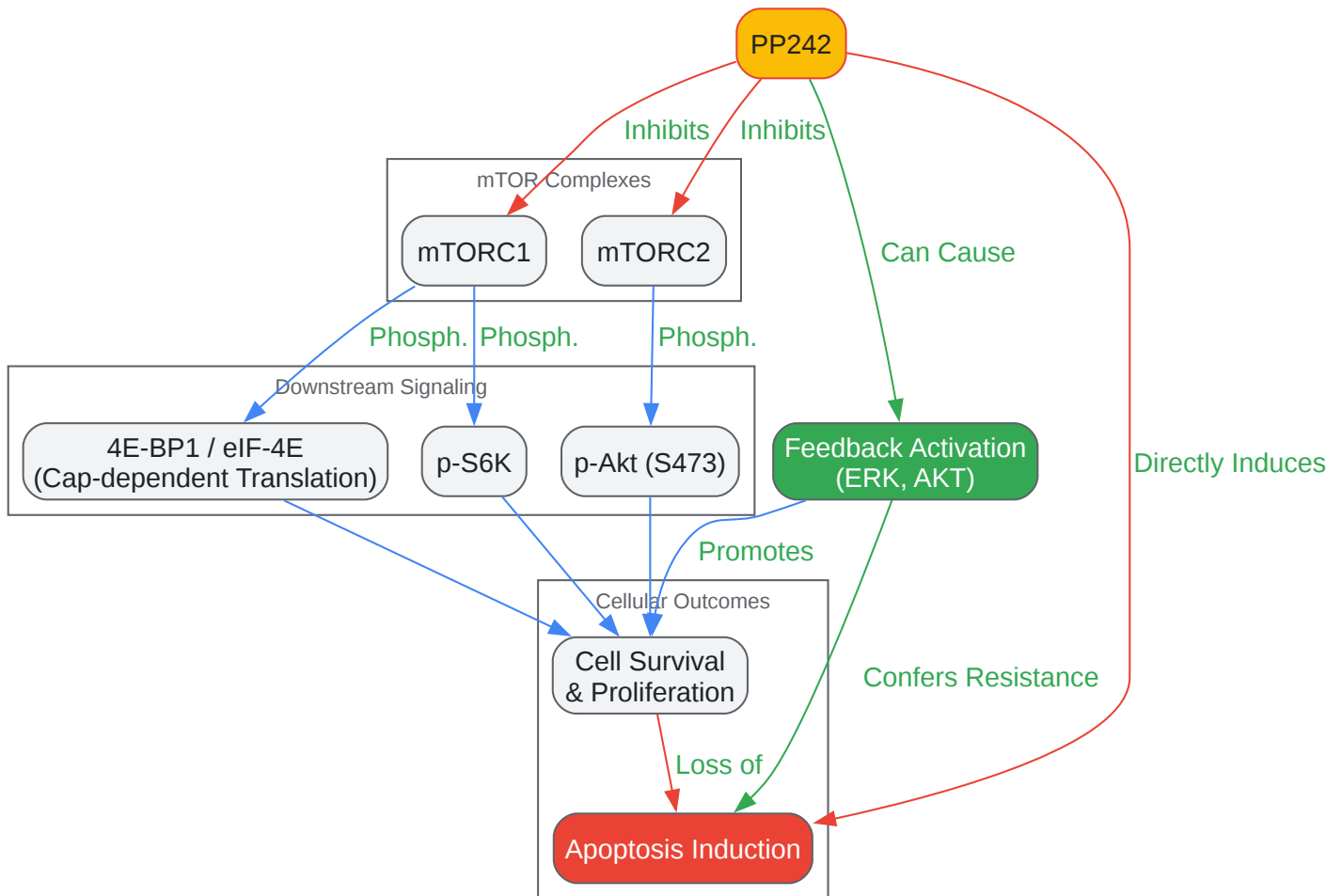
Cell Line	Origin	Assay Type	Concentration	Incubation Time	Key Findings / Readout	PMID / Reference
MG63, U2OS, Saos-2	Osteosarcoma	Apoptosis Assay (Caspase activation)	100 nM	36 hours	Promotes apoptosis [3]	-
MCF-7, MDA-MB-231	Breast Cancer	Apoptosis Assay	200 nM	36 hours	Induces apoptosis [3]	-
WM3211, Mel 1359, MEWO	Melanoma	Caspase-3 Activation / DNA Fragmentation	20 nM	24 - 48 hours	Activates caspase-3 and induces apoptosis [4]	-
Primary AML Cells	Acute Myeloid Leukemia	Apoptosis (Annexin V) / Viability	0.5 - 2 μ M	24 - 48 hours	Induces apoptosis even in stromal co-culture; \downarrow p-AKT, \downarrow p-S6K [2]	-
HCT-8	Colorectal Adenocarcinoma	Infection Inhibition	0.5 μ M	45 hours post-infection	Reduces <i>C. parvum</i> infection by 70-77% [6]	-
Various (e.g., Rh30, HT29)	General Protocol	Signaling Inhibition (Western Blot)	1 μ M	2 hours	Inhibits mTORC1 (p-S6K) and mTORC2 (p-Akt)	-

Cell Line	Origin	Assay Type	Concentration	Incubation Time	Key Findings / Readout	PMID / Reference
					signaling	[3]

Key Mechanistic Insights and Synergistic Combinations

Signaling Pathway and Mechanism of Action

PP242 induces apoptosis through dual inhibition of mTORC1 and mTORC2, leading to a coordinated shutdown of pro-survival signals.



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The diagram above illustrates the core mechanism. Key molecular events in apoptosis induction include:

- **Inhibition of Pro-Survival Signals:** PP242 potently inhibits phosphorylation of **Akt at Ser473** (an mTORC2 substrate) and **S6K at Ser235/236** (an mTORC1 substrate) [3] [2].
- **Dysregulation of Bcl-2 Family Proteins:** Effective apoptosis induction, especially in synergistic combinations, is associated with downregulation of anti-apoptotic proteins **Mcl-1 and Bcl-2**, and activation of the pro-apoptotic protein **Bax** [5].
- **Feedback Activation as a Resistance Mechanism:** A critical finding is that PP242 treatment can lead to **feedback activation of the ERK pathway**. This activation serves as a mechanism of resistance to its lethal effects and is more pronounced with PP242 than with first-generation rapalogs [7].

Synergistic Combination Protocol

Research indicates that PP242 alone may not induce robust apoptosis in all cell types but can be highly effective in combination.

- **Synergistic Agent: Curcumin.** Combining PP242 with the natural compound curcumin has shown potent synergistic induction of apoptosis in renal carcinoma cells [5].
- **Proposed Mechanism:** The combination leads to sustained degradation of **Rictor** (a key component of mTORC2) and **Akt**, triggering lysosomal damage and autophagy-mediated cell death [5].
- **Protocol:**
 - Treat cells with a sub-toxic dose of **PP242 (e.g., 2 μ M)**.
 - Co-treat with a sub-toxic dose of **curcumin (e.g., 10-20 μ M)**, requires optimization for each cell line).
 - Incubate for **24-48 hours** and assess apoptosis via Annexin V/PI staining and PARP cleavage [5].

Critical Considerations for Experimental Design

- **Cell Type Variability:** Response to PP242 is highly context-dependent. The concentrations and durations in Table 1 serve as a starting point and require empirical optimization for your specific model [3] [5].
- **Monitoring Feedback Loops:** Assess **phospho-ERK** levels in your experiments. Co-treatment with a **MEK inhibitor (e.g., AS-703026)** can overcome ERK-mediated resistance and enhance PP242's pro-apoptotic efficacy [7] [4].
- **Specificity in Analysis:** To confirm on-target effects, always evaluate the phosphorylation status of direct downstream targets (**p-Akt S473 for mTORC2; p-S6K and p-4E-BP1 for mTORC1**) via Western blot alongside apoptosis assays [3] [2].
- **In Vivo Translation:** PP242 has demonstrated efficacy in mouse xenograft models, showing greater anti-leukemia effects than rapamycin and the ability to disrupt protective microenvironment interactions [5] [2].

Troubleshooting

- **Weak Apoptotic Response:** Consider increasing treatment duration, testing combination strategies (e.g., with curcumin or MEK inhibitors), or verifying mTOR pathway inhibition via Western blot to ensure effective target engagement [5] [7].
- **Recovery of p-AKT Signal:** In some models, PP242-induced dephosphorylation of Akt is transient. If this recovery is observed, it may explain reduced apoptosis, and a combination strategy should be considered [5].

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To cite this document: Smolecule. [Torkinib (PP242) Application Notes: Apoptosis Induction Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548538#torkinib-pp242-apoptosis-induction-protocol>]

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